molecular formula C9H11FO4 B6164706 6-fluorospiro[3.3]heptane-2,2-dicarboxylic acid CAS No. 2322847-17-4

6-fluorospiro[3.3]heptane-2,2-dicarboxylic acid

Cat. No. B6164706
CAS RN: 2322847-17-4
M. Wt: 202.2
InChI Key:
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Description

6-Fluorospiro[3.3]heptane-2,2-dicarboxylic acid, also known as 6-Fluorospiro[3.3]hept-2-ene-2-carboxylic acid, is a monocarboxylic acid composed of seven carbon atoms, two double bonds, and one fluorine atom. It is a chiral molecule with two enantiomers, (R)-6-fluorospiro[3.3]heptane-2,2-dicarboxylic acid and (S)-6-fluorospiro[3.3]heptane-2,2-dicarboxylic acid. 6-Fluorospiro[3.3]heptane-2,2-dicarboxylic acid has a variety of applications in the fields of chemistry, biology, and medicine, and has been studied extensively in recent years.

Mechanism of Action

The mechanism of action of 6-fluorospiro[3.3]heptane-2,2-dicarboxylic acido[3.3]heptane-2,2-dicarboxylic acid is not well understood. However, it is believed that its fluoroalkyl substituents may interact with the carboxylic acid group, thereby altering its reactivity and pharmacological properties. Additionally, the fluorine atom may also interact with other functional groups in the molecule, leading to changes in the reactivity and pharmacological properties of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-fluorospiro[3.3]heptane-2,2-dicarboxylic acido[3.3]heptane-2,2-dicarboxylic acid are not well understood. However, it is believed that its fluoroalkyl substituents may interact with the carboxylic acid group, thereby altering its reactivity and pharmacological properties. Additionally, the fluorine atom may also interact with other functional groups in the molecule, leading to changes in the reactivity and pharmacological properties of the molecule.

Advantages and Limitations for Lab Experiments

The advantages of using 6-fluorospiro[3.3]heptane-2,2-dicarboxylic acido[3.3]heptane-2,2-dicarboxylic acid in laboratory experiments include its availability, low cost, and stability. Additionally, it can be used as a model compound for studying the effects of fluoroalkyl substituents on the reactivity of carboxylic acids, as well as for synthesizing a variety of fluorinated compounds.
The limitations of using 6-fluorospiro[3.3]heptane-2,2-dicarboxylic acido[3.3]heptane-2,2-dicarboxylic acid in laboratory experiments include its limited solubility in most organic solvents, as well as its potential to react with other functional groups in the molecule. Additionally, the mechanism of action of 6-fluorospiro[3.3]heptane-2,2-dicarboxylic acido[3.3]heptane-2,2-dicarboxylic acid is not well understood, and its biochemical and physiological effects are not well understood.

Future Directions

Future research on 6-fluorospiro[3.3]heptane-2,2-dicarboxylic acido[3.3]heptane-2,2-dicarboxylic acid should focus on further elucidating its mechanism of action, biochemical and physiological effects, and potential applications in medicine. Additionally, further research should be conducted to explore the effects of fluoroalkyl substituents on the reactivity and pharmacological properties of carboxylic acids, as well as to develop new methods for synthesizing fluorinated compounds. Finally, further research should be conducted to explore the potential of 6-fluorospiro[3.3]heptane-2,2-dicarboxylic acido[3.3]heptane-2,2-dicarboxylic acid as a potential therapeutic agent.

Synthesis Methods

6-fluorospiro[3.3]heptane-2,2-dicarboxylic acido[3.3]heptane-2,2-dicarboxylic acid can be synthesized using several different methods. One method involves the reaction of 2-bromo-3-methyl-3-pentanol with 1,2-dibromoethane and hydrofluoric acid in the presence of a base. This reaction yields a mixture of the two enantiomers of 6-fluorospiro[3.3]heptane-2,2-dicarboxylic acid. Another method involves the reaction of 2-chloro-3-methyl-3-pentanol with 1,2-dibromoethane and hydrofluoric acid in the presence of a base. This reaction also yields a mixture of the two enantiomers of 6-fluorospiro[3.3]heptane-2,2-dicarboxylic acid.

Scientific Research Applications

6-fluorospiro[3.3]heptane-2,2-dicarboxylic acido[3.3]heptane-2,2-dicarboxylic acid has been used in a variety of scientific research applications. It has been used to study the effects of fluoroalkyl substituents on the reactivity of carboxylic acids, as well as to investigate the effects of fluorine substitution on the pharmacological properties of carboxylic acids. 6-fluorospiro[3.3]heptane-2,2-dicarboxylic acido[3.3]heptane-2,2-dicarboxylic acid has also been used in the synthesis of a variety of fluorinated compounds, including fluorinated aromatics, fluorinated heterocycles, and fluorinated carboxylic acids.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluorospiro[3.3]heptane-2,2-dicarboxylic acid involves the reaction of a cycloalkene with a fluorinating agent, followed by oxidation and carboxylation reactions.", "Starting Materials": [ "Cycloheptene", "Hydrogen fluoride", "Oxidizing agent (e.g. potassium permanganate)", "Carbon dioxide", "Base (e.g. sodium hydroxide)", "Solvents (e.g. dichloromethane, ethanol)" ], "Reaction": [ "Cycloheptene is reacted with hydrogen fluoride to form 6-fluorocycloheptene.", "The fluorinated cycloalkene is then oxidized using an oxidizing agent such as potassium permanganate to form 6-fluorospiro[3.3]heptane-2-one.", "The spiroketone is then carboxylated using carbon dioxide and a base such as sodium hydroxide to form 6-fluorospiro[3.3]heptane-2,2-dicarboxylic acid.", "The product can be isolated and purified using standard techniques such as filtration, extraction, and recrystallization." ] }

CAS RN

2322847-17-4

Product Name

6-fluorospiro[3.3]heptane-2,2-dicarboxylic acid

Molecular Formula

C9H11FO4

Molecular Weight

202.2

Purity

95

Origin of Product

United States

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